molecular formula C15H21N3OS B1276240 5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 667437-94-7

5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1276240
CAS No.: 667437-94-7
M. Wt: 291.4 g/mol
InChI Key: IQQXSXOCDIOQST-UHFFFAOYSA-N
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Description

5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C15H21N3OS. It is a member of the triazole family, known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound is characterized by its unique structure, which includes a triazole ring, an ethyl group, and a tert-butylphenoxy moiety.

Scientific Research Applications

5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or polymer additives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-tert-butylphenol with an appropriate alkylating agent to form the tert-butylphenoxy intermediate. This intermediate is then reacted with ethyl hydrazinecarbothioamide under specific conditions to form the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydrotriazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy or triazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The phenoxy and thiol groups can interact with biological macromolecules, potentially disrupting their normal function. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 5-[(4-tert-butylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties Its tert-butylphenoxy moiety provides steric hindrance, affecting its reactivity and interaction with other molecules

Properties

IUPAC Name

3-[(4-tert-butylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-5-18-13(16-17-14(18)20)10-19-12-8-6-11(7-9-12)15(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQXSXOCDIOQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)COC2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407334
Record name 5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667437-94-7
Record name 5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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